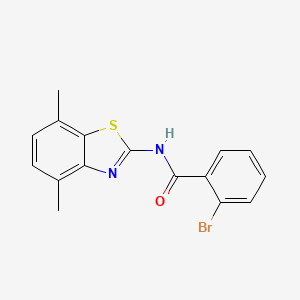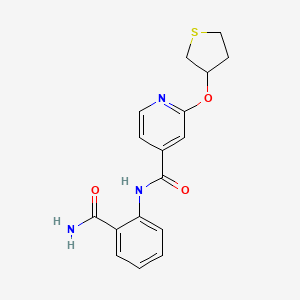
N-(2-carbamoylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-carbamoylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that is being developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its safety and efficacy.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(2-carbamoylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a compound that exemplifies the intricate relationship between structure and functionality in heterocyclic chemistry. Research has shown the synthesis of similar heterocyclic compounds, highlighting their importance in the development of pharmaceuticals and materials science. For instance, the synthesis of N-[(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]isonicotinamide showcases the relevance of these compounds in creating new molecules with potential applications in medicine and materials (Aydın & Dağci, 2010).
Anticonvulsant Activity
Compounds similar to this compound have been evaluated for their potential as anticonvulsant agents. The design and synthesis of novel N-substituted-3-chloro-2-azetidinone derivatives have shown significant anticonvulsant activity, suggesting a promising area of application for such compounds (Hasan et al., 2011).
Antimicrobial Evaluation
The antimicrobial properties of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives underscore the potential of these molecules in addressing bacterial infections. These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, offering insights into how modifications to the heterocyclic core can impact biological activity (Ramachandran, 2017).
Supramolecular Chemistry
The use of isonicotinamide in the directed assembly of copper(II) complexes illustrates the role of this compound-like compounds in supramolecular chemistry. This research highlights how such molecules can serve as building blocks for creating complex inorganic–organic hybrid materials with potential applications in catalysis, sensing, and materials science (Aakeröy et al., 2003).
Corrosion Inhibition
In the context of materials science, similar compounds have been investigated for their corrosion inhibition properties on mild steel in acidic mediums. This research provides a basis for the development of new corrosion inhibitors that can protect metals from degradation, a crucial aspect in industrial applications (Yadav et al., 2015).
Propiedades
IUPAC Name |
N-(2-carbamoylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c18-16(21)13-3-1-2-4-14(13)20-17(22)11-5-7-19-15(9-11)23-12-6-8-24-10-12/h1-5,7,9,12H,6,8,10H2,(H2,18,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBDWIJJJMQJIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-chloroethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410971.png)
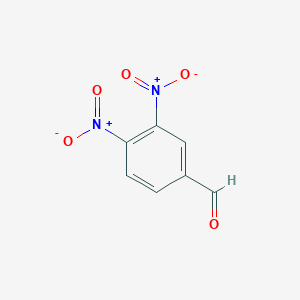
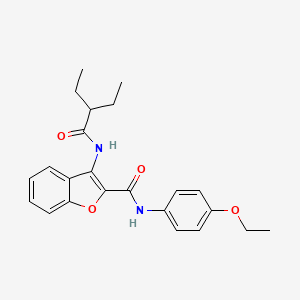
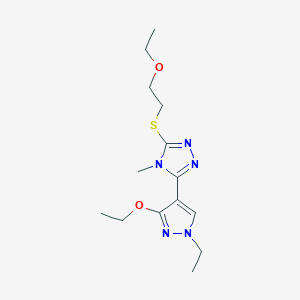
methyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B2410976.png)

![6-Ethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2410979.png)

![2-benzamido-N-ethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2410983.png)
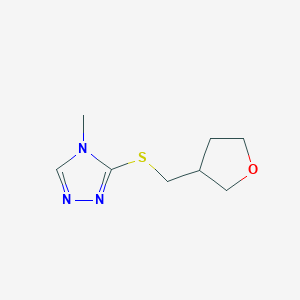
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2410987.png)
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2410988.png)
![2-methoxy-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol](/img/structure/B2410989.png)
